molecular formula C20H13N3O3 B2949047 (2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile CAS No. 861210-06-2

(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile

Cat. No.: B2949047
CAS No.: 861210-06-2
M. Wt: 343.342
InChI Key: VPPJSXYPRHMRRY-CXUHLZMHSA-N
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Description

The compound (2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative characterized by a Z-configuration at the double bond. Its structure features a 1,3-benzodioxole moiety (electron-rich aromatic system) and a pyrimidin-2-yloxy-substituted phenyl group, which introduces steric and electronic complexity. The acrylonitrile (-C≡N) group enhances electron-withdrawing properties, influencing reactivity and photophysical behavior.

Properties

IUPAC Name

(Z)-2-(1,3-benzodioxol-5-yl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3/c21-12-16(15-5-6-18-19(11-15)25-13-24-18)9-14-3-1-4-17(10-14)26-20-22-7-2-8-23-20/h1-11H,13H2/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPJSXYPRHMRRY-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=CC3=CC(=CC=C3)OC4=NC=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C(=C/C3=CC(=CC=C3)OC4=NC=CC=N4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile, also known by its chemical structure and identifiers, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H13N3O3, with a molecular weight of 353.33 g/mol. The compound features a benzodioxole moiety and a pyrimidine derivative, which contribute to its biological properties.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : The compound interacts with pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. For instance, it was effective against breast cancer and leukemia cell lines.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
K562 (Leukemia)12Cell cycle arrest
A549 (Lung Cancer)18Inhibition of proliferation

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity:

  • Cytokine Modulation : It reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating potential use in inflammatory diseases.

Case Studies

  • Study on Breast Cancer : A recent study published in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models. The study concluded that the compound could be a promising candidate for breast cancer therapy due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells.
  • Inflammation Model : In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and reduced histopathological signs of inflammation. This suggests its potential utility in treating autoimmune diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs (Table 1) highlight the impact of substituents on physicochemical and photophysical properties:

Compound Name Substituents Key Features Reference
(2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile 4-(1H-Pyrrol-1-yl)phenyl Pyrrole substituent introduces electron-donating effects; planar π-system enhances stacking
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I) 4-(Diphenylamino)phenyl; pyridin-3-yl Diphenylamino group induces strong π-π interactions; syn/anti conformers observed in packing
(2Z)-2-[(Z)-Benzoyl]-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}prop-2-enenitrile Chloro-trifluoromethylpyridine; benzoyl Electron-withdrawing groups (Cl, CF₃) increase acidity (pKa ≈ -4.08); high thermal stability
(2Z)-2-[4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enenitrile Thiazole; 3,5-dibromo-4-hydroxyphenyl Bromine substituents increase molar mass (506.16 g/mol); potential halogen bonding

Key Observations :

  • Electronic Effects: The pyrimidin-2-yloxy group in the target compound likely acts as a moderate electron-withdrawing substituent, contrasting with the electron-donating diphenylamino group in Compound I . This difference may reduce π-π stacking strength compared to I but enhance charge-transfer interactions.
  • Steric Effects : The pyrimidinyloxy group’s bulkiness may hinder molecular packing compared to the planar pyrrole substituent in .
  • Thermal Stability : Compounds with halogen substituents (e.g., Br in , Cl/CF₃ in ) exhibit higher thermal stability (e.g., boiling point ~520°C in ), whereas the target compound’s stability may depend on its pyrimidine ring’s rigidity.
Photophysical and Electrochemical Properties

reports that acrylonitrile derivatives with diphenylamino groups (e.g., Compound I) exhibit strong solvatochromism and low HOMO-LUMO gaps (~2.5–3.0 eV), attributed to extended conjugation . Computational studies in suggest that solvent polarity significantly affects excited-state behavior, a trend likely applicable to the target compound.

Solid-State Packing and Interactions
  • π-π Interactions : Compound I forms syn/anti conformers in the solid state due to solvent interactions, with π-π stacking distances of ~3.5 Å . The target compound’s pyrimidinyloxy group may disrupt such interactions, leading to looser packing.
  • Halogen Bonding : Bromine-substituted analogs (e.g., ) exhibit halogen bonding, which is absent in the target compound. Instead, its benzodioxole oxygen atoms may participate in weak hydrogen bonding.

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